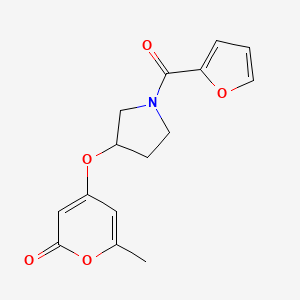

4-((1-(furan-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-10-7-12(8-14(17)20-10)21-11-4-5-16(9-11)15(18)13-3-2-6-19-13/h2-3,6-8,11H,4-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHNOKPRKQQUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(furan-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyranone core, which is known for its diverse biological activities.

- A pyrrolidine ring, which contributes to its pharmacological properties.

- A furan-2-carbonyl moiety that enhances lipophilicity and may influence its interaction with biological targets.

One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting phosphodiesterase 4B2 (PDE4B2) . This enzyme plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various signaling pathways. By inhibiting PDE4B2, the compound increases cAMP levels, leading to:

- Inhibition of pro-inflammatory cytokines : This includes the suppression of tumor necrosis factor-alpha (TNF-α) and interleukins, which are critical in inflammatory responses. This suggests potential therapeutic applications in conditions such as psoriasis and atopic dermatitis.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies examining the biological effects of the compound:

Case Study 1: Anti-inflammatory Potential

A study investigated the anti-inflammatory effects of this compound in a rat model of adjuvant arthritis. The results indicated that treatment with the compound led to:

- Reduced swelling and joint inflammation.

- Decreased levels of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in serum samples .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on assessing the cytotoxic effects of the compound against various cancer cell lines. The findings revealed:

- IC50 values indicating significant antiproliferative activity against specific cancer types.

- A selective mechanism that spared normal cells while effectively targeting malignant ones .

Research Findings and Future Directions

The unique structural features of this compound position it as a promising candidate for further development in drug discovery. Its ability to modulate cAMP signaling pathways suggests potential applications beyond anti-inflammatory treatments, including:

- Cancer therapies : Due to its selective cytotoxicity.

- Neurological disorders : Given the role of cAMP in neuronal signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 2-pyrone family, which includes derivatives with varying substituents influencing their chemical and biological behavior. Key structural analogues and their distinguishing features are outlined below:

Key Comparisons

Reactivity and Synthesis The target compound’s furan-pyrrolidine substituent introduces steric hindrance and electronic effects distinct from the benzoylallyl group in compound 7. While 7 forms via base-free C–C bond addition, the target compound’s synthesis may require selective protection of the pyrrolidine nitrogen to avoid competing cyclization (e.g., pyrano-pyran formation, as in 8) . The presence of a cyclic amide (pyrrolidine-furan) in the target compound contrasts with compound 8’s fused bicyclic system, which arises from intramolecular cyclization under amine catalysis. This highlights the role of substituent polarity in directing reaction pathways .

Spectroscopic Properties IR and NMR data for compound 7 confirm the presence of an α,β-unsaturated ketone (IR: ~1670 cm⁻¹; NMR: δ 6.2–7.8 ppm for enone protons). The target compound’s furan carbonyl is expected to show a distinct IR stretch (~1710 cm⁻¹), while its pyrrolidine protons would resonate at δ 3.0–4.0 ppm in ¹H NMR .

Physicochemical and Biological Implications The furan-pyrrolidine substituent in the target compound likely enhances solubility in polar aprotic solvents compared to compound 7’s hydrophobic benzoyl group. Analogues like compound 8 (pyrano-pyran) exhibit extended π-conjugation, which may increase UV absorption—a property relevant to photochemical applications.

Research Findings and Mechanistic Insights

- Nucleophilic Additions : The pyran-2-one core in the target compound is susceptible to nucleophilic attack at the β-position of the α,β-unsaturated ketone. This reactivity is shared with compound 7 , which undergoes additions by amines or thiols to yield 3-substituted derivatives .

- Ring-Closure Trends : While compound 8 adheres to Baldwin’s rules for 5-exo-trig cyclization, the target compound’s pyrrolidine-furan substituent may favor alternative pathways (e.g., 6-endo) due to steric constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.